molecular formula C30H42O11 B1140892 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one CAS No. 1076199-13-7

3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one

Cat. No.: B1140892
CAS No.: 1076199-13-7
M. Wt: 578.6 g/mol
InChI Key: FXOPQTDPXICDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one is a useful research compound. Its molecular formula is C30H42O11 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Characterization

  • Hexacyclic Binuclear Tin Complexes : The synthesis of new hexacyclic bimetallic tin compounds derivatives demonstrates advanced methodologies in organometallic chemistry, highlighting the potential for creating complex structures with specific functional properties. Such compounds exhibit unique ligand frameworks and coordination geometries, essential for understanding metal-ligand interactions in chemistry (Jiménez‐Pérez et al., 2000).

  • Bis-(3,5-Dimethyl-4-Hydroxyphenyl)(Aryl)Methanes : Research into the synthesis and characterization of precursor compounds for three-state indicators showcases the importance of organic synthesis in developing materials with specific optical properties. This work is pivotal for applications in materials science, particularly in creating smart materials and sensors (Sarma & Baruah, 2004).

  • Supramolecular Dendrimers : The development of supramolecular dendrimers based on phenylpropyl ether units highlights the role of organic synthesis in creating highly ordered and functionalized nanostructures. These dendrimers' self-assembly into higher-order structures has significant implications for materials science, nanotechnology, and drug delivery systems (Percec et al., 2006).

Advanced Materials and Applications

  • Molecular Rotors : The study of molecular rotors with specific stator and rotator configurations provides insights into the dynamic properties of molecular assemblies. These findings have implications for designing molecular machines and understanding molecular motion at the nanoscale (Arcos-Ramos et al., 2015).

  • Photoresists for Lithography : Research into vinyl ether monomers as thermal crosslinking agents in photoresist systems underscores the importance of chemical innovation in developing new materials for the semiconductor industry. These materials contribute to the fabrication of microelectronic devices, highlighting the intersection of organic chemistry and technology (Moon et al., 2000).

Properties

{ "Design of the Synthesis Pathway": "The compound can be synthesized using a multi-step reaction pathway starting with commercially available starting materials.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "2,4,6-trihydroxybenzaldehyde", "ethyl glyoxalate", "NaBH4", "NaOH", "HCl", "ethanol", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Synthesis of 3,4-bis(ethoxymethoxy)benzaldehyde by reacting 3,4-dihydroxybenzaldehyde with ethyl glyoxalate in ethanol using NaBH4 as a reducing agent.", "Step 2: Synthesis of 2,4,6-tris(ethoxymethoxy)benzaldehyde by reacting 2,4,6-trihydroxybenzaldehyde with ethyl glyoxalate in ethanol using NaBH4 as a reducing agent.", "Step 3: Synthesis of 3-[3,4-bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one by reacting 3,4-bis(ethoxymethoxy)benzaldehyde and 2,4,6-tris(ethoxymethoxy)benzaldehyde with ethyl acetoacetate in ethanol using NaOH as a catalyst and HCl to acidify the reaction mixture. The product is then extracted with diethyl ether and purified using petroleum ether." ] }

CAS No.

1076199-13-7

Molecular Formula

C30H42O11

Molecular Weight

578.6 g/mol

IUPAC Name

3-[3,4-bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C30H42O11/c1-6-32-18-37-24-16-28(40-21-35-9-4)30(29(17-24)41-22-36-10-5)25(31)13-11-23-12-14-26(38-19-33-7-2)27(15-23)39-20-34-8-3/h11-17H,6-10,18-22H2,1-5H3

InChI Key

FXOPQTDPXICDBZ-UHFFFAOYSA-N

SMILES

CCOCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOCC)OCOCC)OCOCC)OCOCC

Canonical SMILES

CCOCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOCC)OCOCC)OCOCC)OCOCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.